molecular formula C11H13ClN2O B12090392 5-Chloro-2-(1-piperazinyl)-benzaldehyde

5-Chloro-2-(1-piperazinyl)-benzaldehyde

Katalognummer: B12090392
Molekulargewicht: 224.68 g/mol
InChI-Schlüssel: ZSTGHGFJQCTNTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-(1-piperazinyl)-benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a chlorine atom at the 5-position and a piperazine ring at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(1-piperazinyl)-benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-nitrobenzaldehyde and piperazine.

    Reduction: The nitro group of 5-chloro-2-nitrobenzaldehyde is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The resulting amine undergoes a nucleophilic substitution reaction with piperazine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-(1-piperazinyl)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 5-Chloro-2-(1-piperazinyl)-benzoic acid.

    Reduction: 5-Chloro-2-(1-piperazinyl)-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-(1-piperazinyl)-benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets.

    Materials Science: It is employed in the development of novel materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(1-piperazinyl)-benzaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Chloro-2-(1-piperazinyl)pyrimidine: Similar structure but with a pyrimidine ring instead of a benzaldehyde core.

    5-Chloro-2-(1-piperazinyl)benzonitrile: Contains a nitrile group instead of an aldehyde group.

Uniqueness

5-Chloro-2-(1-piperazinyl)-benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a benzaldehyde core with a piperazine ring makes it a versatile intermediate for various synthetic applications.

Eigenschaften

Molekularformel

C11H13ClN2O

Molekulargewicht

224.68 g/mol

IUPAC-Name

5-chloro-2-piperazin-1-ylbenzaldehyde

InChI

InChI=1S/C11H13ClN2O/c12-10-1-2-11(9(7-10)8-15)14-5-3-13-4-6-14/h1-2,7-8,13H,3-6H2

InChI-Schlüssel

ZSTGHGFJQCTNTR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Cl)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.